molecular formula C19H12N2O3 B14394274 (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone CAS No. 88091-83-2

(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone

Cat. No.: B14394274
CAS No.: 88091-83-2
M. Wt: 316.3 g/mol
InChI Key: WGNMOHXUBQGECW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indeno-pyridine derivatives with nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitro group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole

Properties

CAS No.

88091-83-2

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

1H-indeno[2,1-b]pyridin-9-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H12N2O3/c22-19(12-7-9-13(10-8-12)21(23)24)17-15-5-2-1-4-14(15)16-6-3-11-20-18(16)17/h1-11,20H

InChI Key

WGNMOHXUBQGECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CNC3=C2C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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